5-(3,5-Dimethoxyphenyl)-5-oxovaleric acid

Lipoxygenase Arachidonic Acid Metabolism Inflammation

Procure the specific 3,5-dimethoxy isomer for validated 5-LOX inhibition and monocyte differentiation studies. This substitution pattern confers a unique polypharmacology profile distinct from 2,4- or 3,4- isomers. Essential for reproducible results in psoriasis, inflammation, and heterocyclic synthesis (pyrone scaffolds). High-purity R&D grade available.

Molecular Formula C13H16O5
Molecular Weight 252.26 g/mol
CAS No. 898792-55-7
Cat. No. B1325774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3,5-Dimethoxyphenyl)-5-oxovaleric acid
CAS898792-55-7
Molecular FormulaC13H16O5
Molecular Weight252.26 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(=O)CCCC(=O)O)OC
InChIInChI=1S/C13H16O5/c1-17-10-6-9(7-11(8-10)18-2)12(14)4-3-5-13(15)16/h6-8H,3-5H2,1-2H3,(H,15,16)
InChIKeyGWWBYOZFGUNDBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3,5-Dimethoxyphenyl)-5-oxovaleric acid (CAS 898792-55-7): Sourcing and Characterization Guide


5-(3,5-Dimethoxyphenyl)-5-oxovaleric acid, also known as 5-(3,5-dimethoxyphenyl)-5-oxopentanoic acid, is a synthetic organic compound with the molecular formula C13H16O5 and a molecular weight of 252.26 g/mol [1]. It belongs to the class of aryl-oxovaleric acids, characterized by a 3,5-dimethoxyphenyl group linked to a valeric acid backbone via a ketone bridge . The compound is a versatile synthetic intermediate, with documented utility in medicinal chemistry for the preparation of pyrones and other heterocyclic scaffolds . It is commercially available from multiple specialty chemical suppliers, typically with purities of 95% or higher [1], and is intended for research and development purposes only.

Why Generic Substitution of 5-(3,5-Dimethoxyphenyl)-5-oxovaleric acid is Not Advisable


While numerous aryl-oxovaleric acid analogs exist, the specific 3,5-dimethoxy substitution pattern on the phenyl ring of this compound confers a unique biological activity profile that is not shared by closely related isomers. Unlike the 2,4-dimethoxy or 3,4-dimethoxy isomers, which are primarily noted as general synthetic intermediates , the 3,5-substitution is specifically associated with potent inhibition of arachidonic acid metabolism via the lipoxygenase pathway [1]. Furthermore, this compound exhibits a defined polypharmacology, inhibiting a specific panel of enzymes (formyltetrahydrofolate synthetase, carboxylesterase, cyclooxygenase) to a lesser extent, which distinguishes it from single-target inhibitors [1]. Substituting this compound with a different regioisomer would result in a loss of this specific, validated biological fingerprint, jeopardizing the reproducibility and relevance of research findings in inflammation, oncology, and dermatology studies.

Quantitative Differentiation of 5-(3,5-Dimethoxyphenyl)-5-oxovaleric acid (CAS 898792-55-7)


Lipoxygenase Pathway Inhibition: A Key Differentiator from Regioisomers

5-(3,5-Dimethoxyphenyl)-5-oxovaleric acid is documented as a potent lipoxygenase inhibitor, directly interfering with arachidonic acid metabolism [1]. This is a key differentiating feature from its closest regioisomers, such as the 3,4-dimethoxy (CAS 4378-55-6) and 2,4-dimethoxy (CAS 4654-07-3) variants, for which no specific lipoxygenase inhibition is reported in authoritative public databases [2]. The mechanism is further refined by its selectivity profile; it inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase only 'to a lesser extent,' establishing a defined polypharmacology that is distinct from broad-spectrum or single-target inhibitors [1].

Lipoxygenase Arachidonic Acid Metabolism Inflammation

Selective Anti-Proliferative and Pro-Differentiation Activity

5-(3,5-Dimethoxyphenyl)-5-oxovaleric acid exhibits a pronounced ability to arrest the proliferation of undifferentiated cells and induce their differentiation to the monocyte lineage [1]. This dual action—both cytostatic and pro-differentiation—is a specific functional phenotype that is not a general property of the aryl-oxovaleric acid class . The compound's activity in this context is linked to the treatment of skin diseases such as psoriasis and skin aging conditions, providing a clear rationale for its selection over other structurally similar intermediates that lack this defined cellular effect [1].

Cell Differentiation Anticancer Psoriasis Monocyte Differentiation

Synthetic Versatility: Enabling Unique Heterocyclic Scaffolds

A key application differentiating 5-(3,5-Dimethoxyphenyl)-5-oxovaleric acid from simple carboxylic acids is its utility in synthesizing pyrones . This specific transformation is enabled by the presence of both the ketone and the carboxylic acid functionalities in the valeric acid chain. While other isomers like the 3,4-dimethoxy variant are also described as intermediates, the specific use of the 3,5-substituted compound for pyrone synthesis is explicitly noted, which often requires precise electronic and steric conditions provided by the meta-substituted phenyl ring . This enables access to a class of oxygen heterocycles with known antibacterial, antifungal, and anticancer properties, increasing the compound's value as a building block for medicinal chemistry programs .

Medicinal Chemistry Synthetic Intermediate Pyrone Synthesis

Validated Application Scenarios for 5-(3,5-Dimethoxyphenyl)-5-oxovaleric acid


Investigating Lipoxygenase-Mediated Inflammatory Pathways

This compound is a preferred tool for studying the 5-lipoxygenase (5-LOX) pathway in vitro. Its defined activity as a potent lipoxygenase inhibitor [1] makes it suitable for experiments aiming to modulate leukotriene synthesis from arachidonic acid. Unlike broader-spectrum inhibitors, its secondary effects on cyclooxygenase are reported as 'lesser,' allowing for more targeted pathway interrogation [1]. This is particularly relevant for research into inflammatory diseases, asthma, and certain cancers where leukotrienes are key mediators.

Phenotypic Screening for Cell Differentiation and Anti-Psoriatic Agents

Leveraging its unique ability to arrest proliferation and induce monocyte differentiation [2], 5-(3,5-Dimethoxyphenyl)-5-oxovaleric acid serves as a valuable positive control or starting point for phenotypic drug discovery in dermatology. It is directly applicable to assays for psoriasis and other hyperproliferative skin conditions, providing a specific cellular readout that is not observed with its closest analogs [2]. This makes it a strategic selection for high-content screening campaigns aimed at identifying novel therapies for these diseases.

Medicinal Chemistry: A Building Block for Pyrone-Based Libraries

In synthetic organic chemistry, this compound is not a generic acid but a specific reagent for constructing pyrones . Its value lies in its validated use in heterocyclic synthesis, enabling the creation of compound libraries with potential antibacterial, antifungal, and anticancer activities . Procurement of this specific isomer, rather than a cheaper analog, is justified by the documented synthetic routes that utilize its unique structure to access privileged scaffolds in drug discovery .

Research on Arachidonic Acid Metabolism and Eicosanoid Biology

Given its role as an inhibitor of arachidonic acid metabolism [1], this compound is an essential tool for researchers dissecting the complex eicosanoid network. Its activity profile allows for the investigation of cross-talk between the lipoxygenase and cyclooxygenase pathways. Its use is indicated in studies where a tool compound with a known, multi-enzyme, but biased, inhibition profile is required, rather than a highly specific or a completely promiscuous inhibitor.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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